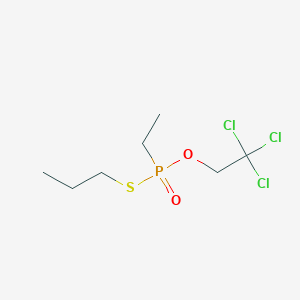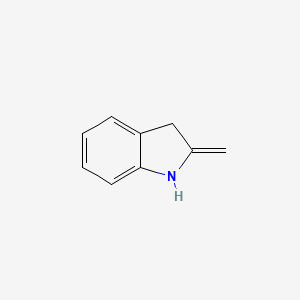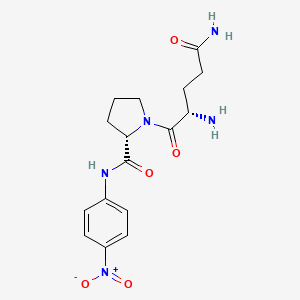
2-Oxepanone, 5,5'-(1-methylethylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxepanone, 5,5’-(1-methylethylidene)bis- is a chemical compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . It is also known by its synonym, 5,5’-(propane-2,2-diyl)bis(oxepan-2-one) . This compound is part of the oxepanone family, which are cyclic esters or lactones. Lactones are known for their applications in polymer chemistry, particularly in the synthesis of biodegradable polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- typically involves the reaction of appropriate diols with oxepanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts to facilitate the ring-opening polymerization of oxepanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxepanone, 5,5’-(1-methylethylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Oxepanone, 5,5’-(1-methylethylidene)bis- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- involves its ability to undergo ring-opening polymerization, forming long polymer chains. These polymers can interact with biological systems or other materials, leading to various applications in drug delivery, tissue engineering, and material science .
Comparación Con Compuestos Similares
Similar Compounds
ε-Caprolactone: Another lactone used in the synthesis of biodegradable polymers.
δ-Valerolactone: Similar in structure and used for similar applications in polymer chemistry.
Uniqueness
2-Oxepanone, 5,5’-(1-methylethylidene)bis- is unique due to its specific molecular structure, which allows for the formation of polymers with distinct properties. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and environmental applications .
Propiedades
Número CAS |
93745-78-9 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
5-[2-(7-oxooxepan-4-yl)propan-2-yl]oxepan-2-one |
InChI |
InChI=1S/C15H24O4/c1-15(2,11-3-5-13(16)18-9-7-11)12-4-6-14(17)19-10-8-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
HCFNCJMSWOAVTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC(=O)OCC1)C2CCC(=O)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


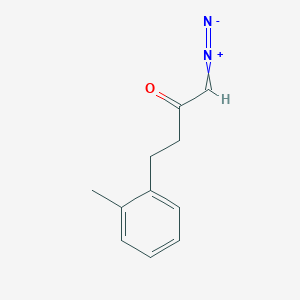
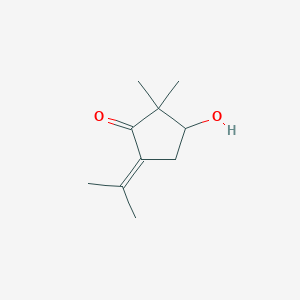
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
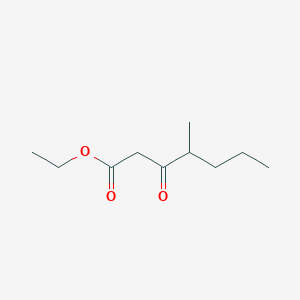
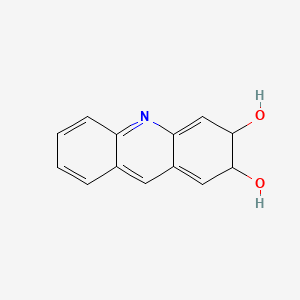
methanone](/img/structure/B14369681.png)

![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)
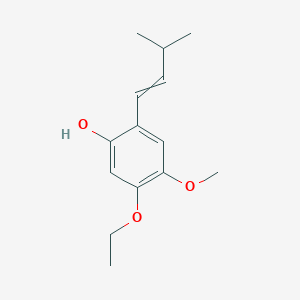
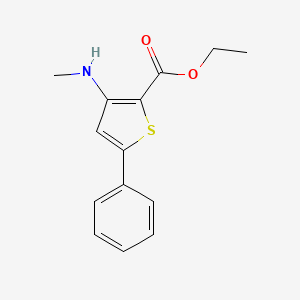
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
